2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone
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Overview
Description
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazino group, a methoxyphenyl group, and a dioxinoquinolinyl group
Preparation Methods
The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperazino and methoxyphenyl intermediates, followed by their coupling with the dioxinoquinolinyl moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The piperazino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into oligonucleotides to enhance duplex stability and nuclease resistance.
Medicine: Potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and RNA strands. The piperazino group enhances binding affinity and selectivity towards complementary nucleic acids, while the methoxyphenyl group contributes to the overall stability of the compound. These interactions result in the modulation of various biological pathways, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE stands out due to its unique combination of structural features. Similar compounds include:
7-Methoxy-2-[3-[4-(2-methoxyphenyl)piperazino]propyl]-3-methylchromone: Shares the methoxyphenyl and piperazino groups but differs in the chromone moiety.
2,2′,7,7′-Tetrakis (N, N -di- p -methoxyphenylamine)-9,9′-spirobifluorene: Contains methoxyphenyl groups but lacks the piperazino and dioxinoquinolinyl moieties.
Properties
Molecular Formula |
C27H33N3O4 |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone |
InChI |
InChI=1S/C27H33N3O4/c1-19-17-27(2,3)30(22-16-25-24(15-20(19)22)33-13-14-34-25)26(31)18-28-9-11-29(12-10-28)21-7-5-6-8-23(21)32-4/h5-8,15-17H,9-14,18H2,1-4H3 |
InChI Key |
JHTZTFLOZOKDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5OC)(C)C |
Origin of Product |
United States |
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